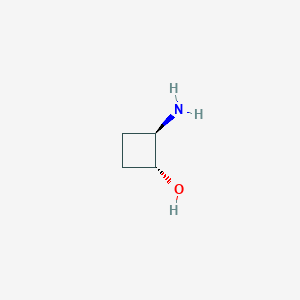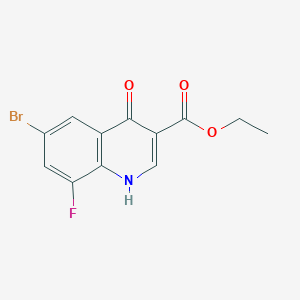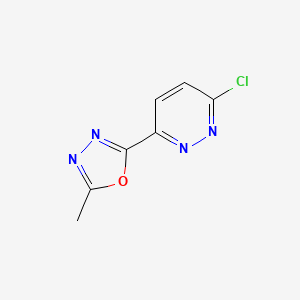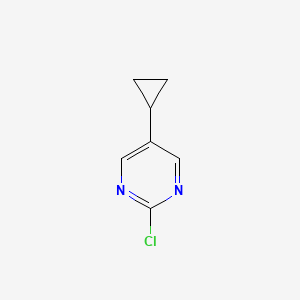
6-Methyl-2-(4-phenoxybenzoyl)pyridine
Vue d'ensemble
Description
“6-Methyl-2-(4-phenoxybenzoyl)pyridine” is a chemical compound . Its IUPAC name is (6-methoxy-2-pyridinyl)(4-phenoxyphenyl)methanone . The compound has a molecular weight of 305.33 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C19H15NO3 . The InChI code for this compound is 1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Polyimides
A novel pyridine-containing aromatic dianhydride monomer, derived from a similar compound to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, was synthesized and used to prepare a series of new polyimides. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials applications (Wang et al., 2006).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, closely related to this compound, were studied for their corrosion inhibition effects on copper in hydrochloric acid systems. The study demonstrated significant inhibition efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Sudheer & Quraishi, 2015).
Catalytic Activity in Organic Synthesis
Palladium complexes containing bis(benzimidazolin-2-ylidene)pyridine, a framework similar to this compound, were synthesized and shown to be effective catalysts in Heck-type coupling reactions. This suggests potential applications in facilitating various organic synthesis processes (Hahn et al., 2005).
Antimicrobial Activity
Compounds structurally related to this compound were synthesized and screened for their antimicrobial activity. The study found that several synthesized compounds exhibited significant biological activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Luminescent Properties for Materials Science
The luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, which share a core structural motif with this compound, were investigated. The study's findings could inform the design of new materials for optical and electronic applications, particularly in the field of nonlinear optics (Petoud et al., 1997).
Propriétés
IUPAC Name |
(6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMKHJKWVETKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)





![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)
![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)

